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oxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Methyl-1,3-oxazol-4-yl)methanol is a heterocyclic organic compound featuring a

substituted oxazole ring. The oxazole scaffold is a prominent structural motif in medicinal

chemistry, recognized for its presence in numerous biologically active compounds. This

technical guide provides a comprehensive overview of the known physical and chemical

characteristics of (2-Methyl-1,3-oxazol-4-yl)methanol. Due to the limited availability of specific

experimental data for this particular compound in publicly accessible literature, this guide also

includes generalized experimental protocols and discusses the biological relevance of

structurally related oxazole derivatives to provide a predictive context for its potential

applications in drug discovery and development.

Physicochemical Characteristics
While specific experimental data for properties such as melting point, boiling point, and density

are not readily available in the reviewed literature, the fundamental chemical identifiers and

some supplier-provided information have been compiled.
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Chemical Identity
Identifier Value

IUPAC Name (2-Methyl-1,3-oxazol-4-yl)methanol

Synonyms
4-(Hydroxymethyl)-2-methyloxazole, 2-Methyl-4-

(hydroxymethyl)oxazole

CAS Number 141567-53-5[1]

Molecular Formula C₅H₇NO₂[1]

Molecular Weight 113.11 g/mol [1]

Chemical Structure

Physical Properties
A summary of the available and predicted physical properties is presented below. It is important

to note that most of these values are not experimentally determined for this specific molecule

and should be considered as estimates.

Property Value Source

Physical Form Solid Supplier Data

Storage Temperature 2-8 °C Supplier Data

Melting Point Data not available -

Boiling Point Data not available -

Density Data not available -

Solubility Data not available -
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Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (2-Methyl-1,3-oxazol-4-
yl)methanol are not explicitly published. However, based on established synthetic routes for

substituted oxazoles, such as the Van Leusen and Robinson-Gabriel syntheses, a plausible

laboratory-scale preparation and subsequent analysis can be outlined.

Synthesis: A Generalized Approach
A potential synthetic route to (2-Methyl-1,3-oxazol-4-yl)methanol could involve the reaction of

an appropriate starting material that provides the C4-hydroxymethyl-substituted backbone,

followed by the formation of the 2-methyl-oxazole ring. One such generalized approach is the

reaction of an α-hydroxy ketone derivative with an amide.

Workflow for a Generalized Oxazole Synthesis
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Caption: Generalized workflow for the synthesis and characterization of an oxazole derivative.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, the starting materials (e.g., a suitable protected dihydroxyacetone derivative and

acetamide) are dissolved in an appropriate high-boiling solvent (e.g., toluene or xylene).

Cyclization: A dehydrating agent or catalyst (e.g., phosphorus pentoxide or a strong acid) is

added to the mixture. The reaction is then heated to reflux for several hours, with the

progress monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and

quenched by the careful addition of a basic aqueous solution (e.g., saturated sodium

bicarbonate). The aqueous layer is extracted multiple times with an organic solvent (e.g.,

ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel using an appropriate eluent system (e.g., a

gradient of ethyl acetate in hexanes).

Deprotection (if necessary): If a protecting group was used for the hydroxyl function, a final

deprotection step would be required.

Analytical Characterization
The identity and purity of the synthesized (2-Methyl-1,3-oxazol-4-yl)methanol would be

confirmed using standard analytical techniques.

Workflow for Analytical Characterization
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Caption: Standard workflow for the analytical characterization of a synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

methyl group, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and

the proton on the oxazole ring.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the five distinct

carbon atoms in the molecule.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to

determine the molecular weight of the compound, confirming the molecular formula

C₅H₇NO₂.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands

for the O-H stretch of the alcohol, C-H stretches, C=N and C=C stretches of the oxazole ring,

and C-O stretches.

High-Performance Liquid Chromatography (HPLC): The purity of the final compound would

be assessed by reverse-phase HPLC, ideally showing a single major peak.

Biological and Pharmacological Context
There is no specific biological or pharmacological data available for (2-Methyl-1,3-oxazol-4-
yl)methanol in the public domain. However, the oxazole core is a well-established

pharmacophore found in a variety of therapeutic agents. Derivatives of oxazole have been

reported to exhibit a wide range of biological activities, including but not limited to:

Anticancer Activity: Some oxazole-containing compounds have been investigated as

inhibitors of various protein kinases, which are key regulators of cell signaling pathways

often dysregulated in cancer.

Anti-inflammatory Effects: Certain oxazole derivatives have shown potential as anti-

inflammatory agents.

Antimicrobial Properties: The oxazole ring is present in some compounds with antibacterial

and antifungal activities.
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Given the prevalence of oxazole-based compounds as kinase inhibitors, a hypothetical

signaling pathway that could be a target for investigation is presented below.

Hypothetical Target: A Generic Kinase Signaling Pathway
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Caption: A simplified diagram of a receptor tyrosine kinase pathway, a potential target for

oxazole-based inhibitors.

It is crucial to emphasize that the biological activity and potential targets of (2-Methyl-1,3-
oxazol-4-yl)methanol are purely speculative at this stage and would require extensive

experimental validation.

Conclusion
(2-Methyl-1,3-oxazol-4-yl)methanol is a chemical entity with a well-defined structure. While

specific, experimentally determined physicochemical and biological data are currently lacking in

the public domain, its structural features suggest it could be a valuable building block in the

synthesis of more complex molecules for drug discovery. The generalized protocols and

contextual information provided in this guide are intended to serve as a foundation for

researchers interested in the synthesis, characterization, and potential biological evaluation of

this and related oxazole derivatives. Further experimental investigation is necessary to fully

elucidate the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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